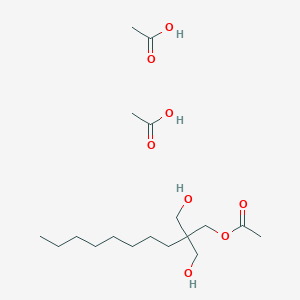
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate is an organic compound that belongs to the ester family. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular compound is known for its unique structure, which includes a decyl chain and two hydroxymethyl groups attached to the central carbon atom. It is commonly used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-bis(hydroxymethyl)decyl acetate typically involves the esterification reaction between acetic acid and 2,2-bis(hydroxymethyl)decanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general reaction can be represented as follows:
CH3COOH+C12H26O3→C14H28O4+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are carried out in reactors where the reactants are mixed and heated under controlled conditions to ensure complete conversion. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and 2,2-bis(hydroxymethyl)decanol in the presence of water and an acid or base catalyst.
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Acetic acid and 2,2-bis(hydroxymethyl)decanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Wirkmechanismus
The mechanism of action of acetic acid;2,2-bis(hydroxymethyl)decyl acetate involves its interaction with specific molecular targets. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing acetic acid and 2,2-bis(hydroxymethyl)decanol. This reaction is crucial for the metabolism and detoxification of ester-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decyl acetate: Similar in structure but lacks the hydroxymethyl groups.
Ethyl acetate: A simpler ester with a shorter alkyl chain.
Butyl acetate: Another ester with a different alkyl chain length.
Uniqueness
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate is unique due to the presence of two hydroxymethyl groups, which impart distinct chemical properties and reactivity compared to other esters. This makes it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
92053-38-8 |
|---|---|
Molekularformel |
C18H36O8 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
acetic acid;2,2-bis(hydroxymethyl)decyl acetate |
InChI |
InChI=1S/C14H28O4.2C2H4O2/c1-3-4-5-6-7-8-9-14(10-15,11-16)12-18-13(2)17;2*1-2(3)4/h15-16H,3-12H2,1-2H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
UJYVAXIXMUEKON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CO)(CO)COC(=O)C.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


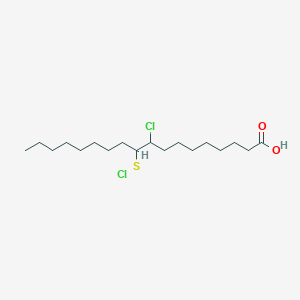

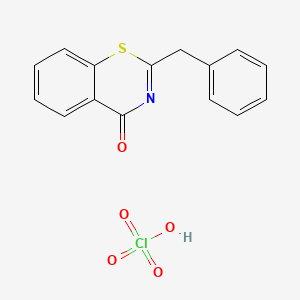
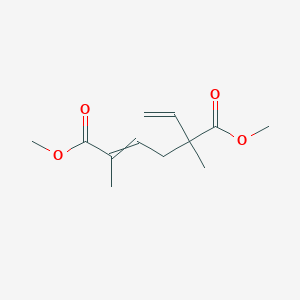
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
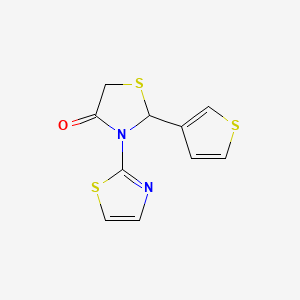
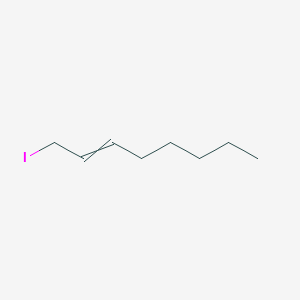
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)
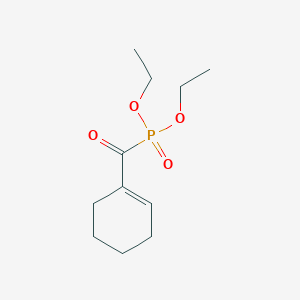

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
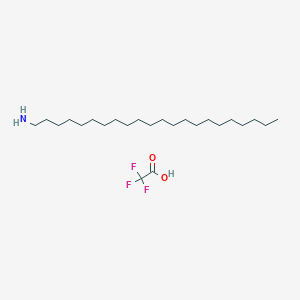
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
